SNIPER(ABL)-058 hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate the BCR-ABL protein [1] [2]. Its mechanism is event-driven and catalytic, meaning one molecule can theoretically degrade multiple target proteins [1].
The diagram below illustrates the sequential process of target protein degradation induced by this compound.
In practice, researchers typically validate the activity and specificity of degraders like this compound through a series of in vitro experiments.
Key controls and validation steps include:
This compound is part of a broader effort to develop potent BCR-ABL degraders. Its DC₅₀ of 10 µM is less potent compared to later-generation compounds [3]. The following table compares it with other reported SNIPERs targeting BCR-ABL.
| Compound Name | Target Ligand | Reported DC₅₀ (Potency) | Key Note |
|---|---|---|---|
| SNIPER(ABL)-024 | GNF5 | 5 μM [3] | Less potent than -058. |
| SNIPER(ABL)-033 | HG-7-85-01 | 0.3 μM [3] | More potent than -058. |
| SNIPER(ABL)-039 | Dasatinib | 10 nM [3] | Significantly more potent; uses a different, stronger ABL inhibitor. |
| SNIPER(ABL)-062 | ABL inhibitor | Potent activity [3] | Contains a variable PEG linker. |
This compound serves as a foundational example of targeted protein degradation for oncology, particularly for CML. While its utility as a therapeutic is limited, its design principles pave the way for more potent and sophisticated degraders.
SNIPER(ABL)-058 is a chimeric molecule with three parts: a target protein ligand (Imatinib) connected by a chemical linker to an E3 ubiquitin ligase ligand (an LCL161 derivative) [1] [2] [3]. The following diagram illustrates its mechanism of action.
While specific cellular-level experimental data for this compound is limited in the available literature, insights can be drawn from highly similar compounds, particularly SNIPER(ABL)-039, which also uses an LCL161 derivative and has been more extensively studied [4].
The table below compares key SNIPER(ABL) compounds to show how changes in the ABL inhibitor affect degradation potency (DC₅₀) [2] [3].
| SNIPER Compound | ABL Inhibitor Used | Reported DC₅₀ for BCR-ABL |
|---|---|---|
| SNIPER(ABL)-039 | Dasatinib | 10 nM |
| SNIPER(ABL)-033 | HG-7-85-01 | 0.3 μM |
| SNIPER(ABL)-024 | GNF5 | 5 μM |
| This compound | Imatinib | 10 μM |
| SNIPER(ABL)-049 | Imatinib | 100 μM |
Key functional observations from these related studies include:
To empirically validate the mechanism of action of this compound in a laboratory setting, you can consider the following key methodologies derived from related studies.
Assessing Target Degradation
Confirming Functional Consequences
Elucidating the E3 Ligase Mechanism
SNIPER(ABL)-058 is a heterobifunctional molecule composed of three parts: a ligand for the target protein (BCR-ABL), a ligand for an E3 ubiquitin ligase, and a linker connecting them [1] [2]. Its mechanism is illustrated below:
This mechanism hijacks the cell's natural protein disposal system. The forced proximity results in the polyubiquitination of BCR-ABL, a molecular "kiss of death" that tags it for destruction by the 26S proteasome, leading to its rapid and irreversible elimination [1] [3].
This compound is one of several developed degraders. Its performance can be contextualized by comparing it to other molecules in the same class, particularly noting its use of Imatinib as the warhead.
| Compound Name | ABL Inhibitor (Warhead) | IAP Ligand | Reported DC₅₀ (Degradation Potency) |
|---|---|---|---|
| This compound | Imatinib | LCL161 derivative | 10 μM [2] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 μM [2] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 μM [2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM [1] [2] |
This comparison shows that the choice of both the ABL inhibitor and the IAP ligand significantly impacts degradation efficacy. For instance, SNIPER(ABL)-039, which uses Dasatinib, is about 1000 times more potent than this compound [1] [2].
Key experiments validate this compound's mechanism and functional effects:
The search indicates that this compound serves as a proof-of-concept molecule. Its lower potency compared to other degraders like SNIPER(ABL)-039 means it may not be the primary candidate for clinical development, but it remains a valuable tool for validating the degradation strategy using the Imatinib warhead [2].
The table below summarizes the core information available for this compound [1].
| Attribute | Description |
|---|---|
| Target Protein | BCR-ABL (Oncogenic fusion protein in Chronic Myelogenous Leukemia) |
| Target-Binding Ligand | Imatinib (An ABL inhibitor) [2] |
| E3 Ligase Ligand | An LCL161 derivative (An IAP antagonist) [2] [1] |
| Reported DC₅₀ | 10 µM [1] |
| Primary Mechanism | IAP-dependent ubiquitination and proteasomal degradation [2] |
DC₅₀ refers to the compound concentration required to degrade 50% of the target protein.
This compound is part of a class of bi-functional degraders known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) [2] [3] [1]. Its general mechanism of action and the experimental methods used to validate such compounds are described in the available literature, though not all details are available for this compound specifically.
The diagram below illustrates the general workflow for developing and testing SNIPER(ABL) compounds [2].
General workflow for SNIPER(ABL) compound evaluation [2]
The following methodologies are central to validating the activity of SNIPER(ABL) compounds like this compound [2]:
SNIPERs are heterobifunctional molecules designed to degrade target proteins by hijacking the ubiquitin-proteasome system (UPS). Their name stems from their recruitment of the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases [1] [2].
The general mechanism can be summarized in a few key steps, illustrated in the diagram below.
SNIPER mechanism induces targeted protein degradation via the ubiquitin-proteasome system.
The efficacy of a SNIPER is heavily influenced by the choice of its IAP-binding ligand. The table below summarizes common IAP ligands and their application in degrading various disease-associated proteins.
Table 1: Prominent IAP Ligands and SNIPER Targets in Preclinical Research
| IAP Ligand (E3 Recruiter) | Frequency of Use in Reported SNIPERs [1] | Example Target Proteins (POIs) Degraded by SNIPERs | Reference |
|---|---|---|---|
| LCL-161 derivative | ~31% | BCR-ABL, BRD4, ERα, AR | [1] [2] |
| Bestatin (MeBS) | ~23% | CRABP-II, AR | [1] [2] |
| MV1 derivative | ~10% | BRD4, PDE4, BCR-ABL | [1] [2] |
| IAP Ligand 4 | ~9% | Various | [1] |
Table 2: Selected Disease-Relevant Targets of SNIPERs
| Target Protein | Disease Association | SNIPER Example & Key Findings |
|---|---|---|
| Androgen Receptor (AR) | Prostate Cancer | SNIPER-1: Degraded AR, inhibited AR-mediated gene expression, and induced apoptosis in cancer cells [1]. |
| BCR-ABL | Chronic Myeloid Leukemia (CML) | SNIPER(ABL)- (concept): Designed to target TKI-resistant mutants; shown to degrade BCR-ABL and suppress tumor growth [2]. |
| BRD4 | Various Cancers | MV1-based SNIPERs effectively degraded BRD4 and exhibited anti-proliferative effects [1] [2]. |
| Estrogen Receptor α (ERα) | Breast Cancer | SNIPERs incorporating bestatin or IAP antagonists demonstrated potent degradation of ERα and efficacy in cell models [2]. |
The process involves a multi-step cycle of design, synthesis, and rigorous biological validation.
Design and Synthesis
Key Validation Experiments To confirm that observed protein degradation is due to the intended SNIPER mechanism, the following control experiments are essential:
Mechanism Validation:
Functional Phenotypic Assays:
Key experimental workflow for SNIPER validation, from initial screening to functional assessment.
SNIPERs are one approach within the rapidly advancing field of Targeted Protein Degradation (TPD).
The compound name "Sniper(abl)-058" suggests it is most likely a PROteolysis TArgeting Chimera (PROTAC) [1]. This is a groundbreaking technology in cancer therapy, especially for targeting proteins that are traditionally difficult to inhibit with conventional drugs [1].
PROTACs are heterobifunctional molecules composed of three key elements [1]:
The "abl" in the name strongly implies that the target protein is BCR-ABL, an oncogenic driver in certain leukemias like Chronic Myelogenous Leukemia (CML) [1]. Research has shown that different inhibitors (such as dasatinib, asciminib, and ponatinib) can be used as the POI ligand to create effective PROTACs against BCR-ABL [1].
While a specific protocol for this compound is not available, the established development path for PROTACs involves several critical stages. The following workflow outlines the key steps from initial compound design to functional validation.
Based on the generalized PROTAC development workflow, here are the detailed methodologies and key metrics you would need to establish for a compound like this compound.
| Experimental Stage | Key Methodology | Protocol Details & Key Measurements |
|---|---|---|
| Ternary Complex Formation | Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) [1] | Measure binding kinetics (KD) between PROTAC, POI, and E3 ligase. Calculate the cooperativity factor (α) to assess complex stability. A factor α > 1 indicates a stable ternary complex [1]. |
| In Vitro Degradation | Cell Culture Treatment & Western Blot [1] | Treat relevant cancer cell lines (e.g., SU-DHL-1, K562) with a concentration gradient of this compound for 4-24 hours. Measure protein degradation via Western Blot. Calculate DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation achieved) [1]. |
| Anti-Proliferative Activity | Cell Viability Assays (e.g., MTT, CellTiter-Glo) [1] | Treat cells for 72-96 hours and measure cell viability. Calculate IC₅₀ (half-maximal inhibitory concentration) and compare it to DC₅₀ to understand if the effect is primarily due to target degradation. |
| Ubiquitination Specificity | In Vitro Ubiquitination Assay [1] | Reconstitute the ubiquitination cascade with E1, E2, E3 ligase, ubiquitin, and the target protein. Confirm that this compound specifically induces ubiquitination of the target protein (BCR-ABL) and not off-target proteins [1]. |
| Parameter | Description | Recommended Method |
|---|---|---|
| Lysine Accessibility | Identify lysine residues on the target protein that are ubiquitinated. Critical for degradation efficiency and can be analyzed via cryo-EM [1]. | Cryo-Electron Microscopy (cryo-EM), Mass Spectrometry |
| Linker Optimization | The linker's composition, length, and rigidity profoundly impact PROTAC activity. This requires empirical testing [1]. | Systematic synthesis of analogues with different linkers |
| Selectivity Profiling | Ensure the compound degrades only the intended target and does not affect other proteins. | Global proteomics analysis (e.g., TMT, LFQ) |
The field of PROTAC development is rapidly evolving. To ensure a comprehensive experimental plan, consider these advanced strategies mentioned in the recent literature [1]:
Cell-based assays are indispensable in drug development, particularly for characterizing novel therapeutic compounds like Sniper(abl)-058. These assays provide critical data on mechanism of action, potency, and cellular response. For a putative molecule such as this compound, which appears to be a targeted therapy (potentially against ABL kinases), a multi-faceted assay approach is required to comprehensively evaluate its biological impact. The core methodologies outlined here draw from current best practices in cell viability assessment and high-sensitivity molecular detection [1] [2].
This document provides a detailed framework for assessing the efficacy and mechanism of this compound, utilizing a combination of endpoint and kinetic assays to capture both phenotypic and functional changes in target cells.
A robust assay panel should quantify cell death, measure metabolic inhibition, and confirm target engagement. The following table summarizes the core methods recommended for profiling this compound.
| Assay Category | Example Assays | Measured Endpoint | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Membrane Integrity (Invasive) | Propidium Iodide, Trypan Blue, DRAQ7, CellTox Green [1] | Compromised plasma membrane (late-stage cell death) | Direct count of non-viable cells; cost-effective (Trypan Blue) | Potential for false positives with prolonged dye incubation [1] |
| Cellular Metabolism | MTT, WST-1, ATP Assay (e.g., CellTiter-Glo) [1] | Overall metabolic activity | High sensitivity; amenable to high-throughput screening | Can be influenced by culture conditions and cell metabolic rate |
| Membrane Enzyme Leakage | Lactate Dehydrogenase (LDH) Release, AK, G3PDH [1] | Release of cytoplasmic enzymes upon membrane damage | Label-free; can be performed on standard plate readers | Potential for high background in untreated samples; can underestimate cytotoxicity in complex co-cultures [1] |
For absolute quantification of target modulation or resistance mechanisms, Droplet Digital PCR (ddPCR) is recommended. This method partitions a sample into thousands of nanoliter droplets, allowing for absolute quantification of nucleic acids without a standard curve, making it ideal for detecting low-abundance targets like minor mutations or viral integration sites [3] [2].
| Instrument | Partition Method | Typical Partition Count | Key Feature |
|---|---|---|---|
| QIAcuity (Qiagen) | Microchamber Chip [2] | Up to 26,000 (per 8-well strip) | Integrated thermocycler and imager; ease of use |
| Naica (Stilla) | Microdroplet Crystallization [2] | ~30,000 (per cartridge) | High-quality droplet imaging |
| ddPCR (Bio-Rad) | Water-in-Oil Droplets [2] | ~20,000 (per sample) | Widely adopted; large existing dataset |
This protocol combines a membrane-permeant dye (for total cells) with a membrane-impermeant dye (for dead cells) and an LDH readout.
(Experimental - Vehicle Control) / (Maximum LDH Release - Vehicle Control) * 100 [1].This protocol is for quantifying gene expression changes (e.g., BCR-ABL) or mutation burden following this compound treatment.
The following diagram illustrates the core workflow of the dPCR process:
Diagram Title: dPCR Workflow for Absolute Quantification
Data Normalization: Normalize all viability and cytotoxicity data to vehicle control (0% effect) and positive control (100% effect) wells. Report IC₅₀ values using a four-parameter logistic (4PL) nonlinear regression curve fit.
dPCR Data Interpretation: The dPCR software will provide a 2D plot showing four droplet populations: double-negative, FAM-positive (target), HEX-positive (reference), and double-positive. The concentration and mutation frequency are calculated automatically.
Common Issues and Solutions:
This application note provides a robust methodological framework for evaluating the "this compound" molecule. By integrating orthogonal assay techniques—from classical viability staining to cutting-edge digital PCR—researchers can obtain a deep and quantitative understanding of the compound's biological activity, supporting its development as a potential therapeutic agent.
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser designed to degrade the BCR-ABL oncogenic fusion protein, a key driver in Chronic Myelogenous Leukemia (CML) [1] [2]. It functions as a heterobifunctional molecule that recruits inhibitor of apoptosis proteins (IAPs) to ubiquitinate and degrade BCR-ABL via the proteasome [2].
The table below summarizes its core characteristics and in vitro biological activity:
| Characteristic | Description |
|---|---|
| Target Protein | BCR-ABL fusion protein [2] |
| Warhead (POI Ligand) | Imatinib (an ABL kinase inhibitor) [1] |
| E3 Ligase Ligand | LCL161 derivative (a cIAP antagonist) [1] |
| Linker | Polyethylene glycol (PEG)-based linker [1] |
| Reported DC₅₀ | 10 µM (concentration for 50% degradation of BCR-ABL in K562 CML cells) [1] |
| Key In Vitro Findings | Induces degradation of BCR-ABL; reduces phosphorylation of downstream substrates STAT5 and CrkL; suppresses growth of BCR-ABL-positive CML cells [2] |
The following diagram illustrates the proposed mechanism by which this compound degrades the BCR-ABL protein and subsequently inhibits cancer cell proliferation.
The methodologies below are compiled from the foundational research paper on SNIPER(ABL) compounds [2]. This protocol is based on in vitro experiments using cell lines.
The search results indicate that while this compound was characterized in vitro, another compound from the same study, SNIPER(ABL)-039 (which uses dasatinib as the warhead), showed superior potency with a DC₅₀ of 10 nM [1] [2]. This suggests that subsequent in vivo development efforts likely focused on more potent analogs like SNIPER(ABL)-039.
To design an in vivo protocol for a SNIPER molecule, you would generally need to consider:
Given that specific in vivo data for this compound is not available, here are suggestions for your continued research:
This application note provides a detailed methodology for researchers and drug development professionals to validate the efficacy and specificity of SNIPER(ABL) protein degraders, such as SNIPER(ABL)-058. The protocol centers on using Western blot analysis to monitor the compound-induced degradation of the BCR-ABL oncoprotein in Chronic Myelogenous Leukemia (CML) cell lines. The guidelines herein emphasize rigorous antibody validation, appropriate cellular and pharmacological controls, and complementary assays to confirm on-target activity, providing a framework to ensure reproducible and reliable results in the development of targeted protein degradation therapies.
The SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) platform represents a pioneering protein knockdown technology. SNIPER(ABL) compounds are hetero-bifunctional molecules designed to target the BCR-ABL fusion oncoprotein, the key driver in Chronic Myelogenous Leukemia (CML), for proteasomal degradation [1]. These molecules consist of a ligand for the BCR-ABL protein (e.g., an ABL inhibitor) linked to a ligand for Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases. Upon cell entry, the molecule bridges BCR-ABL with an IAP E3 ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome [1].
Validating this process requires more than just demonstrating reduced protein levels; it necessitates confirming the mechanistic basis of the degradation. Western blotting is a foundational technique for this validation, but its accuracy is entirely dependent on the quality of the antibodies used and the inclusion of proper controls [2]. This protocol outlines a comprehensive approach to verify this compound activity, integrating IWGAV (International Working Group for Antibody Validation) guidelines to ensure data robustness and reproducibility [2].
A robust validation strategy employs multiple, orthogonal methods to confirm that the observed loss of the BCR-ABL signal is due to specific, mechanism-driven degradation.
Table 1: Key Experimental Strategies for Validating this compound
| Validation Strategy | Experimental Approach | Key Readout | Purpose |
|---|---|---|---|
| Genetic Knockdown (Gold Standard) | Use siRNA/shRNA to deplete candidate E3 ligases (cIAP1, XIAP) in CML cells [1]. | Attenuation of this compound-induced BCR-ABL degradation. | To confirm the specific E3 ligase (cIAP1/XIAP) is required for the degradation mechanism [1]. |
| Pharmacological Inhibition | Pre-treat cells with proteasome (e.g., MG-132) or IAP ligands. | Rescue of BCR-ABL protein levels. | To confirm degradation is dependent on the proteasome and IAP-mediated ubiquitylation [1]. |
| Functional Consequences | Monitor phosphorylation of BCR-ABL substrates (STAT5, CrkL) via phospho-specific antibodies [1]. | Loss of downstream signaling. | To demonstrate that degradation results in loss of oncogenic function, not just the protein. |
| Orthogonal Specificity | Treat BCR-ABL-negative cell lines (e.g., HL-60, MOLT-4) with this compound [1]. | No change in ABL protein levels. | To confirm the degrader's effect is specific to the BCR-ABL oncoprotein and not native ABL. |
The following diagram illustrates the core mechanistic hypothesis and the primary experimental workflow designed to test it.
Diagram 1: SNIPER(ABL) mechanism and experimental workflow. The upper section illustrates the proposed molecular mechanism whereby the heterobifunctional SNIPER molecule induces ubiquitination and degradation of BCR-ABL. The lower section outlines the key experimental steps to validate this process in cells.
The reliability of the entire experiment hinges on antibody specificity. The following strategies are non-negotiable for validation [2] [6]:
Table 2: Recommended Antibody Panel for Western Blot Validation
| Target Protein | Antibody Type | Purpose | Key Validation Control |
|---|---|---|---|
| BCR-ABL | Primary, monoclonal | To monitor target protein levels | Knockdown/KO cell lysates [2] [6]. |
| p-STAT5 / p-CrkL | Phospho-specific | To assess functional downstream consequences | Phosphatase-treated lysate [1] [6]. |
| Total STAT5 / CrkL | Primary | Loading control for phospho-proteins | Consistent expression across samples. |
| β-Actin / GAPDH | Primary | Loading control for total protein | Consistent expression across samples. |
| Anti-Rabbit IgG | HRP-conjugated secondary | Detect primary antibody | Species specificity. |
Immunoblotting Steps:
Validating a novel degrader like this compound requires a rigorous, multi-faceted approach that goes beyond a simple Western blot. By integrating genetic, pharmacological, and functional assays with a highly validated Western blot protocol, researchers can confidently demonstrate on-target, mechanism-based degradation of BCR-ABL. Adhering to these detailed guidelines and antibody validation standards will ensure the generation of high-quality, reproducible data crucial for advancing targeted protein degradation therapies.
This compound is a proteolysis-targeting chimera (PROTAC) molecule designed to induce the degradation of BCR-ABL fusion protein, an important oncoprotein in certain leukemias [1]. Studying how its degradation affects the chromatin landscape can provide insights into its mechanism and downstream consequences.
The table below summarizes its key chemical properties [1]:
| Property | Description |
|---|---|
| Molecular Formula | C₆₂H₇₅N₁₁O₉S |
| Molecular Weight | 1150.39 g/mol |
| Purity | ≥98% |
| Physical Form | Solid |
| Mechanism | Dual functional molecule linking Imatinib (ABL inhibitor) with a derivative of LCL161 (IAP ligand) via a linker [1]. |
This protocol is adapted from general best practices for crosslinking ChIP (X-ChIP), which is suitable for studying transcription factors and chromatin regulators affected by drug treatment [2] [3] [4]. The workflow involves crosslinking proteins to DNA in living cells, isolating and shearing chromatin, immunoprecipitating the protein-DNA complexes of interest, and analyzing the associated DNA.
% Input = 100 * 2^(Adjusted Input Ct - IP Ct)
Where "Adjusted Input Ct" is the Ct value of your 1% input sample corrected to represent 100% of the chromatin (Ct Input - Log2(100)) [5].A robust experimental design is critical for interpreting ChIP data, especially when studying drug-induced effects.
| Element | Purpose & Recommendation |
|---|---|
| Negative Control Regions | Genomic locations not expected to bind your protein of interest. Essential for establishing background [4]. |
| Positive Control Regions | Known binding sites for your protein or histone mark. Validates the success of your ChIP [4]. |
| Biological Replicates | At least three independent experiments. Accounts for biological variability and strengthens statistical analysis. |
| Normalization Method | The Percent Input Method is preferred as it normalizes for both background and the amount of chromatin used [5]. |
The table below summarizes the key identified characteristics of this compound.
| Attribute | Description |
|---|---|
| Drug Type | Proteolysis-Targeting Chimera (PROTAC) / SNIPER [1] |
| Target Protein | BCR-ABL tyrosine kinase [1] |
| Mechanism of Action | Bcr-Abl degrader [1] |
| E3 Ligase Ligand | IAP (Inhibitor of Apoptosis Protein) family [2] |
| Molecular Formula | C62H75N11O9S [1] |
| CAS Registry | 2222354-61-0 [1] |
| Highest R&D Phase | Preclinical (for Philadelphia chromosome-positive CML) [1] |
SNIPERs are a class of bifunctional degraders that recruit IAP ubiquitin ligases to tag target proteins for proteasomal degradation [3] [2]. The diagram below illustrates the structure of a typical SNIPER molecule and its mechanism of action.
A critical feature of IAP-based SNIPERs is their ability to induce the simultaneous degradation of both the target protein (e.g., BCR-ABL) and the recruited IAPs themselves (such as cIAP1 and XIAP). This dual effect can be particularly advantageous in cancer, where IAPs are often overexpressed to promote cell survival [3].
Since specific HTS protocols for this compound are not publicly available, this section outlines a generalized workflow and key considerations for developing an HTS campaign to identify and optimize bifunctional degraders. The following diagram maps out the core stages of this process.
| Assay Type | Description | Key Parameters & Technologies |
|---|---|---|
| Biochemical Binding Assays | Confirm direct binding of molecules to the target (BCR-ABL) and E3 ligase. | Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF) [4]. DSF detects ligand binding by monitoring increases in protein melting temperature (Tm) [4]. |
| Cell-Based Degradation Assays | Measure the loss of the target protein in cells; the core assay for PROTAC/SNIPER efficacy. | Western Blot, Homogeneous Time-Resolved Fluorescence (HTRF), Luminescence-based methods. Validate with proteasome and E3 ligase inhibitors to confirm mechanistic specificity [5]. |
| Phenotypic / Functional Assays | Assess the ultimate biological effect of target degradation, such as inhibition of cell proliferation. | Cell Viability Assays (e.g., in CML cell lines). Use isogenic control lines (e.g., BCR-ABL dependent vs. independent) to confirm on-target effect [6]. |
| Selectivity & Specificity Profiling | Ensure the degrader acts on the intended target and does not cause widespread off-target degradation. | Global Proteomics (e.g., TMT or LFQ mass spectrometry). A key advantage of PROTACs is that degradation selectivity can exceed the binding selectivity of the target ligand itself [5]. |
Functional protein microarrays are a high-throughput technology that allows researchers to screen thousands of individual proteins for interactions with a variety of molecules in a single experiment [1]. Their main advantages are speed, sensitivity, throughput, cost-effectiveness, and their utility as an open platform [1]. A key application is identifying and validating novel protein-protein interactions (PPI), which is directly relevant to kinase-substrate identification [1]. This makes them an excellent tool for basic research, drug discovery, and development.
This protocol is adapted for a scenario involving a kinase of interest (e.g., Sniper(abl)-058) and is based on the use of a Protoarray Human Protein Microarray [1].
After scanning, the image is analyzed to identify positive interactions.
The table below summarizes the key specifications for the microarray and the primary data analysis parameters [1]:
| Parameter | Specification / Value |
|---|---|
| Total Human Proteins | > 9,000 |
| Total Subarrays | 48 (4 columns × 12 rows) |
| Protein Replicates | 2 per subarray |
| Recommended Probe Concentration (Biotinylated) | 100 nM – 10 μM |
| Recommended Probe Concentration (V5-tagged) | 10 nM – 1 μM |
| Key Protein Classes Represented | Protein kinases, Transcription factors, Membrane proteins, Signal transduction proteins |
| Typical Significance Threshold (Z-score) | > 3 |
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
Diagram 1: A sequential workflow for protein microarray analysis.
The logic of the data analysis pathway, from raw data to validated hits, can be visualized as follows.
Diagram 2: The logical pathway for analyzing protein microarray data.
What is SNIPER(ABL)-058? this compound is a chimeric degrader molecule designed to target the oncogenic BCR-ABL fusion protein in Chronic Myelogenous Leukemia (CML). It consists of the ABL inhibitor Imatinib linked to a derivative of the IAP antagonist LCL161. It is engineered to recruit the cellular inhibitor of apoptosis proteins (cIAP1 and XIAP) to tag BCR-ABL for ubiquitination and subsequent degradation by the proteasome [1] [2].
What is meant by "off-target" effects in this context? For a degrader like this compound, "off-target" effects can manifest in two primary ways:
What is the reported DC₅₀ for this compound? The degradation concentration 50% (DC₅₀) – the concentration at which 50% of the target protein is degraded – for this compound is reported to be 10 μM [4]. This quantitative data is crucial for establishing baseline activity in experiments.
To systematically identify and confirm off-target effects, you can guide users through the following experimental workflows.
Protocol 1: Confirming Target Degradation and Specificity
Protocol 2: Assessing Functional Downstream Consequences
The following workflow outlines a strategic approach to diagnose and mitigate off-target effects.
Problem: Unexpected or excessive cell death.
Problem: Inefficient degradation of BCR-ABL (High DC₅₀).
Problem: Suspected degradation of unrelated proteins.
The table below summarizes key compounds from the literature to provide context for this compound's performance.
| Compound Name | ABL Ligand | IAP Ligand | Reported DC₅₀ (BCR-ABL) | Key Characteristics / Notes |
|---|---|---|---|---|
| This compound | Imatinib | LCL161 derivative | 10 μM [4] | The compound . |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | Potent activity noted [1] | Uses an optimized PEG x3 linker. Degrades BCR-ABL and inhibits downstream signaling effectively [1]. |
| SNIPER(ABL)-019 | Dasatinib | MV1 | 0.3 μM [4] | Demonstrates higher degradation potency. |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 μM [4] | Demonstrates higher degradation potency. |
Based on the gathered information, here are critical takeaways for your users:
Here are answers to common experimental challenges:
Q1: Why is my SNIPER(ABL) compound showing poor degradation efficiency? A: Poor efficiency can stem from several factors. The most critical is often the linker composition and length [1]. The choice of E3 ligase ligand and its compatibility with the ABL inhibitor moiety also plays a significant role [2]. Furthermore, the expression levels of the intended E3 ligase (e.g., cIAP1 or XIAP) in your cell line can determine success [1].
Q2: Does the degrader also inhibit kinase activity? A: Yes. Since SNIPER(ABL) compounds are based on ABL kinase inhibitors like dasatinib, they will inherently inhibit BCR-ABL kinase activity upon binding. The key therapeutic advantage of the degrader is the sustained effect and more complete pathway suppression achieved through protein removal, compared to inhibition alone [2].
Q3: How can I confirm the degradation is ubiquitin-proteasome system (UPS)-dependent? A: You can use specific inhibitors. Treating cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243 [1]) should rescue the degradation of BCR-ABL, confirming the involvement of the UPS.
The following table summarizes the key parameters to check and the recommended solutions based on published optimization strategies [1].
| Problem Area | Possible Cause | Experiments & Solutions |
|---|---|---|
| Molecular Design | Suboptimal linker length/composition | Test PEG-based linkers; research found a PEG x 3 linker optimal for SNIPER(ABL)-39 [1]. |
| Ineffective E3 ligase ligand | Validate IAP ligand (e.g., LCL-161 derivative) activity; consider other E3 ligases (CRBN, VHL) if IAPs are ineffective [2]. | |
| Cellular Environment | Low expression of target E3 ligase | Profile cIAP1 and XIAP expression in your cell line via Western blot. Use IAP-positive lines (e.g., K562) or engineer cell lines to express the required E3 ligase [1]. |
| Inefficient ternary complex formation | Confirm the compound simultaneously binds BCR-ABL and IAPs using binding assays (e.g., TR-FRET) [2]. | |
| Experimental Validation | Off-target degradation or "hook effect" | Use a negative control compound (e.g., DAS-meIAP) with a methylated, inactive IAP ligand to distinguish degradation from simple inhibition [2]. Test a range of concentrations to avoid the "hook effect" [3]. |
Here are detailed methodologies for key validation experiments cited in the troubleshooting guide.
This protocol is used to confirm the degradation of BCR-ABL and its functional consequences [1] [2].
This protocol confirms that degradation occurs via the ubiquitin-proteasome pathway [1].
The following diagrams illustrate the core mechanism of SNIPERs and the logical workflow for experimental validation.
SNIPER(ABL) Induces Targeted Protein Degradation
Logical Workflow for Troubleshooting Degradation
I hope this technical support guide provides a solid foundation for your experiments. The field of targeted protein degradation is advancing rapidly. For the most current information, you may find it helpful to search for recent publications on "SNIPER(ABL)" or "BCR-ABL degraders" specifically.
SNIPERs are heterobifunctional molecules that often incorporate hydrophobic components, which can inherently lead to low aqueous solubility [1] [2]. While exact data for SNIPER(ABL)-058 is unavailable, the table below summarizes the potential causes and general solutions based on its known structure.
| Potential Cause | Related Compound & Evidence | Proposed Mitigation Strategy |
|---|---|---|
| Hydrophobic warheads | This compound uses Imatinib and an LCL161 derivative, both relatively hydrophobic molecules [3]. | Use a water-miscible co-solvent (e.g., DMSO). Formulate with cyclodextrins or surfactants. |
| Linker hydrophobicity | Optimizing the polyethylene glycol (PEG) linker was crucial for activity in related SNIPER(ABL) compounds [1]. | If synthesizing new analogs, consider increasing PEG linker length or using more hydrophilic linkers. |
| Aggregation at high concentrations | A common issue for many PROTACs/SNIPERs, leading to false activity readings or low bioavailability [4] [5]. | Dilute stock solutions from DMSO into aqueous buffer with vigorous vortexing. Use dynamic light scattering (DLS) to check for aggregates. |
To systematically diagnose and resolve the solubility issue, you can follow the experimental workflow below.
Q1: What is the maximum recommended concentration of DMSO for in vitro assays with SNIPERs?
Q2: The compound dissolves in DMSO but precipitates upon dilution into the cell culture medium. How can I prevent this?
Q3: How can I accurately determine the solubility limit of my compound?
These are the standard methods used to evaluate changes in cellular barrier function. You can integrate your compound, Sniper(abl)-058, into these workflows.
1. Macromolecular Tracer Flux Assay This assay measures the passage of a fluorescent molecule across a cell monolayer to assess permeability directly [1].
| Tracer Molecule | Molecular Weight | Key Characteristics |
|---|---|---|
| FITC-Dextran | 4 - 70 kDa | Most common; hydrophilic, inert, range of sizes available [1]. |
| Lucifer Yellow | 0.44 kDa | Small molecule marker for paracellular transport [1]. |
| Rhodamine 123 | 0.38 kDa | Used to study P-glycoprotein efflux pathways [1]. |
2. Transendothelial/Transepithelial Electrical Resistance (TEER) This technique measures the tightness of a cell monolayer by quantifying ionic permeability. An increase in TEER indicates a tighter barrier [1] [2].
Here are solutions to common problems encountered in these experiments.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Background Fluorescence | Autofluorescence of culture plate/insert [2]. | Use black-walled plates; select a tracer with a longer excitation wavelength (e.g., Rhodamine) [1]. |
| High Variability in TEER | Monolayer not fully confluent or damaged. | Check confluence microscopically; ensure gentle handling during medium changes. |
| No Change in Permeability | Compound inactive, or incorrect assay conditions. | Verify cell type relevance; use a positive control (e.g., AlaGln to tighten barriers) [2]. |
For robust results, you can combine multiple techniques on the same cell monolayer. The diagram below outlines an integrated workflow, adapted from a published study [2], which you can follow to test this compound.
This workflow allows you to collect functional (TEER, flux) and molecular (imaging) data from the same monolayer, providing a comprehensive view of this compound's effects [2]. IF: Immunofluorescence; TJ: Tight Junction.
Q1: How do TEER and dextran flux measurements complement each other? They report on different aspects of permeability. TEER measures the resistance to the flow of ions, reflecting the tightness of the paracellular pathway for small ions [1]. The dextran flux assay measures the physical passage of larger molecules, providing a direct indicator of macromolecular permeability [1]. A compound like this compound could potentially affect these two parameters independently.
Q2: My positive control (e.g., AlaGln) is not working. What should I check? First, confirm the integrity of your cell monolayer before treatment. Second, verify the concentration and stability of your control compound. AlaGln, for instance, is known to tighten endothelial barriers and should increase TEER and decrease dextran flux [2]. Third, ensure your TEER electrode is properly calibrated and that you are correcting for the background resistance of the blank filter [2].
The principles of optimizing targeted biological therapies, such as chimeric antigen receptors (CARs) or cytolytic fusion proteins, are often universal. The table below outlines common experimental challenges and general investigation strategies that you can customize for "Sniper(abl)-058" once you have its specific data.
Table: Common Experimental Challenges and Investigation Strategies
| Challenge Category | Example Questions for an FAQ | Potential Investigation Strategies |
|---|
| Binding & Specificity | • Is the binding affinity optimal? • Are there off-target effects? | • Use surface plasmon resonance (SPR) to measure binding kinetics. • Perform off-target screening using protein arrays or omics techniques [1]. | | Structural Stability | • Is the protein aggregating? • What is the serum half-life? | • Analyze using size-exclusion chromatography (SEC) and circular dichroism (CD). • Conduct in vitro serum stability assays [1]. | | Functional Efficiency | • Is the cell-killing (cytolytic) activity sufficient? • Are target cells being internalized? | • Measure cell viability (e.g., with MTT/apoptosis assays). • Use flow cytometry to track internalization [2] [1]. | | Production & Expression | • Are protein yields low? • Is the product heterogeneous? | • Optimize transfection conditions and cell culture media. • Employ FPLC/HPLC and mass spectrometry for quality control [2]. |
The following diagram summarizes a logical workflow for troubleshooting and optimizing a biological therapy protocol, integrating the strategies mentioned above.
This compound is a heterobifunctional degrader designed to target the BCR-ABL fusion protein, which is a key driver in Chronic Myeloid Leukemia (CML). Its structure conjugates the kinase inhibitor Imatinib to an LCL161 derivative (an IAP ligand) via a linker [1].
The table below summarizes its key characteristics:
| Property | Specification |
|---|---|
| Target Protein | BCR-ABL [1] |
| POI Ligand | Imatinib [1] |
| E3 Ligase Ligand | LCL161 derivative (targeting cIAP1) [1] [2] |
| Reported DC₅₀ | 10 μM [1] [2] |
| Molecular Weight | 1150.39 g/mol [1] |
| Chemical Formula | C₆₂H₇₅N₁₁O₉S [1] |
| CAS Number | 2222354-61-0 [1] |
For context, the table below compares this compound with other related degraders from literature, illustrating how different warheads and designs impact potency [2].
| Degrader Name | POI Ligand | E3 Ligase Ligand | Reported DC₅₀ for BCR-ABL |
|---|---|---|---|
| This compound | Imatinib | LCL161 derivative | 10 μM |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 μM |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 μM |
Due to the lack of a specific protocol for this compound, the following diagram outlines a general optimization workflow. Key decision points where variability can be introduced are highlighted.
Q1: Why is the degradation efficiency of this compound low or variable in our experiments? The relatively high DC₅₀ of 10 μM for this compound indicates it is less potent than other degraders (like SNIPER(ABL)-039). This means higher concentrations are required to achieve degradation, which can increase the risk of off-target effects and cellular toxicity, leading to variable results [1] [2]. The efficiency is heavily influenced by the strength of the ternary complex formed between the target protein (BCR-ABL), the degrader, and the E3 ubiquitin ligase (cIAP1) [3] [4].
Q2: How can we confirm that the reduction in BCR-ABL is due to targeted degradation? A proper confirmation requires several control experiments:
Q3: What are the common pitfalls in handling and storing PROTACs like this compound?
Since a standard protocol is not available, you will need to empirically optimize conditions for your specific setup. Here is a suggested approach:
The table below summarizes the core information available for this compound, which is crucial for any optimization strategy [1].
| Parameter | Description |
|---|---|
| Targeted Protein | BCR-ABL [1] |
| DC50 (Degradation Concentration 50) | 10 μM [1] |
| Structure | Chimera of Imatinib (ABL inhibitor), a linker, and an LCL161 derivative (IAP ligand) [1] |
| Mechanism | Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER); recruits IAP E3 ubiquitin ligases to tag target protein for proteasomal degradation [1] |
Since direct protocols are unavailable, you can develop an optimization strategy based on the established mechanism of action of SNIPER molecules. The following workflow outlines a logical approach for determining the optimal experimental conditions for this compound.
Based on the general principles of SNIPER technology [1] [2], here are answers to potential issues.
Q1: I am not observing degradation of BCR-ABL. What could be wrong?
Q2: The compound appears to be cytotoxic at lower concentrations than expected.
Q3: How can I confirm that XIAP/cIAP1 recruitment is essential for degradation?
The table below outlines common issues in protein degradation assays, their potential causes, and solutions based on general principles of chimeric degrader assays like PROTACs and SNIPERs [1].
| Problem Phenomenon | Potential Root Cause | Recommended Solution / Investigation |
|---|
| High Background Signal / Non-Specific Binding | 1. Contaminated reagents or work surfaces with concentrated analyte [2]. 2. Incomplete or improper plate washing [2]. 3. Non-specific interaction of the chimeric molecule. | 1. Decontaminate: Use dedicated pipettes, filter tips, and clean workspaces. Use a laminar flow hood [2]. 2. Optimize Wash: Follow recommended washing technique; do not overwash or soak wells [2]. 3. Validate Assay Conditions: Include appropriate controls (e.g., POI ligand alone, E3 ligand alone) to identify interference. | | Low Degradation Efficiency | 1. Inefficient Ternary Complex Formation: Linker length/chemistry is suboptimal [3]. 2. PROTAC Hook Effect: High [PROTAC] leads to formation of binary, not ternary, complexes [4]. 3. Insufficient E3 Ligase Activity. | 1. Titrate Linker: Systematically test PROTACs with different linkers if available. 2. Dose-Response Curve: Run a full PROTAC dilution series to identify optimal concentration and observe the "hook effect" [4]. 3. Positive Control: Use a validated degrader as a control to confirm E3 ligase system functionality. | | Poor Data Precision & High Variability | 1. Airborne contamination of plates or reagents [2]. 2. Inconsistent cell seeding or lysis. 3. Edge effects on microtiter plate. | 1. Aerosol Prevention: Use aerosol barrier filter pipette tips. Seal plates in a bag during incubations [2]. 2. Standardize Protocol: Ensure consistent timing and handling across all replicates. 3. Plate Layout: Avoid using outer wells; if necessary, use them for buffer blanks. | | Inaccurate Quantification (Curve Fitting) | Use of an inappropriate curve-fitting model for the non-linear dose-response data typical of degradation assays [2]. | Back-Fit Standards: Use non-linear models (4-PL, cubic spline) and verify accuracy by back-calculating standard concentrations [2]. |
When troubleshooting, these targeted experiments can help identify the root cause.
Understanding the core mechanism of PROTACs is crucial for effective troubleshooting. The following diagram illustrates the key steps in the targeted protein degradation process that your assay is designed to measure.
I hope this structured troubleshooting guide provides a solid foundation for resolving issues with your this compound assay.
The table below summarizes the key quantitative storage data available for SNIPER(ABL)-058.
| Parameter | Specification |
|---|---|
| Physical Form | Solid powder [1] [2] |
| Long-Term Storage | -20°C, dry, and dark conditions [1] |
| Shelf Life | ≥12 months if stored properly [1] |
| Stock Solution Storage | 0 - 4°C for 1 month [1] |
| Purity | ≥95% [2] (or ≥98% [1]; refer to Certificate of Analysis) |
For your FAQ section, here are answers to common stability and storage issues.
Q: What are the critical factors for maintaining the stability of this compound?
Q: How should I handle the product to minimize stability issues during experiments?
Q: How can I tell if my this compound has degraded?
For scientists characterizing stability, the following diagram outlines a recommended workflow that integrates general protein stability assessment principles.
Workflow Details:
The following table summarizes key degraders from the same research series for your reference. The high DC50 of SNIPER(ABL)-058 suggests why you might be experiencing specificity or potency issues [1] [2] [3].
| Compound Name | ABL Inhibitor | IAP Ligand | DC50 (Degradation) | Key Findings & Potential Specificity Considerations |
|---|---|---|---|---|
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | Optimized PEG×3 linker. Potent degradation; involves both cIAP1 and XIAP [1] [4]. |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | Better potency than -058 [4]. |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | Better potency than -058 [3] [4]. |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | Better potency than -058 [3] [4]. |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 µM | Better potency than -058 [4]. |
| This compound | Imatinib | LCL161 derivative | 10 µM | Your compound. High DC50 indicates low degradation efficiency. [2] [5] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 µM | Very low degradation efficiency [4]. |
This comparison highlights that this compound is one of the less potent degraders in its class. Its core design, using Imatinib as the warhead, appears to be a significant factor, as other compounds using Dasatinib or HG-7-85-01 show much greater potency [1] [4].
Here are answers to some specific troubleshooting questions you might have.
Q1: Why is my this compound not effectively degrading BCR-ABL? The most likely reason is its inherent low degradation potency, as indicated by its high DC50 of 10 µM [2] [5]. This means it requires a relatively high concentration to achieve half-maximal degradation. You can try:
Q2: Could this compound be degrading other proteins besides BCR-ABL? Yes, this is a common characteristic of IAP-based degraders, known as the "hook effect." At high concentrations, the compound can saturate the E3 ubiquitin ligase, preventing the formation of the productive ternary complex (Target:SNIPER:IAP). Furthermore, the IAP ligand (LCL161 derivative) in this compound can simultaneously induce the degradation of IAPs themselves (like cIAP1 and XIAP), which can complicate your experimental outcomes and observed specificity [1] [3].
Q3: What are the key experimental controls for verifying specificity? To confirm that the observed effects are due to targeted protein degradation, your experimental design should include:
Here is a workflow to systematically diagnose and address specificity problems with this compound.
The underlying mechanism of SNIPERs involves bringing the target protein (BCR-ABL) into close proximity with an E3 ubiquitin ligase (like cIAP1 or XIAP), leading to the target's ubiquitination and proteasomal degradation [1] [3].
To directly assess the activity and specificity of this compound in your system, you can adapt the following key methodology from the literature [1].
| Feature | Traditional Small Molecule Inhibitors | SNIPERs (IAP-based PROTACs) |
|---|---|---|
| Mechanism of Action | Occupies active site to inhibit function; occupancy-driven [1] [2] | Recruits E3 ligase to induce protein degradation; event-driven [1] [3] |
| Effect on Protein | Reversible inhibition; protein remains intact [4] | Irreversible removal of the entire protein from the cell [4] [5] |
| Scope of Action | Primarily affects enzymatic function [2] | Degrades entire protein, affecting both enzymatic and scaffolding functions [6] [2] |
| Dosing & Catalyticity | High, sustained doses often needed for effect [1] | Sub-stoichiometric; one molecule can degrade multiple protein copies [4] |
| Target Selectivity | Binds to target protein's active site [6] | High selectivity; requires simultaneous binding to target and E3 ligase [4] |
| Addressing Drug Resistance | Often fail when target protein mutates [5] | Can overcome resistance from protein overexpression and certain mutations [4] [5] |
| "Undruggable" Targets | Limited to proteins with well-defined binding pockets [7] | Potential to target "undruggable" proteins (e.g., transcription factors, scaffolding proteins) [7] [5] |
SNIPERs are a type of Proteolysis-Targeting Chimera (PROTAC) that specifically hijacks Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases [8] [1]. The following diagram outlines the mechanism of action for SNIPERs.
A key characteristic of SNIPERs is their ability to induce the degradation of both the target protein and the IAP E3 ligase itself, which can provide an additional anti-cancer effect as IAPs are often overexpressed in tumors [8] [3].
While data on SNIPER(ABL)-058 is unavailable, research on other SNIPERs and related BCR-ABL PROTACs reveals key experimental approaches:
To conduct a thorough comparison for "this compound", you may need to:
SNIPERs (Specific and non-genetic IAP-dependent Protein Erasers) are a class of chimeric molecules designed to induce targeted protein degradation, similar to PROTACs. However, they employ a distinct mechanism by recruiting a different family of E3 ubiquitin ligases, the Inhibitor of Apoptosis Proteins (IAPs) [1].
The table below summarizes the core conceptual differences between SNIPERs and more conventional PROTACs.
| Feature | SNIPERs | Conventional PROTACs |
|---|---|---|
| E3 Ligase Recruited | IAP family (e.g., cIAP1, XIAP) [1] | Primarily CRBN or VHL [2] [3] [4] |
| Key Mechanism | Induce simultaneous degradation of both the target protein and the IAP itself [1] | Typically degrade only the target protein of interest (POI) |
| Proposed Therapeutic Advantage | Potentially more effective against cancer cells that overexpress IAPs to resist therapy [1] | Broadly applicable; can target "undruggable" proteins; catalytic, sub-stoichiometric mode of action [2] [5] [6] |
The following diagram illustrates the distinct degradation pathways triggered by these two technologies.
To objectively compare any protein degrader, including a SNIPER versus a PROTAC, researchers focus on specific quantitative metrics and experimental protocols. The search results highlight several critical methodologies [7].
When generating your own comparative data, the following parameters are essential for a structured table:
Traditional Western blotting is often a bottleneck in screening. The following modern alternatives provide faster, more quantitative data, ideal for comparative studies [7].
Since a direct comparison for "Sniper(abl)-058" is not publicly available, here are concrete steps you can take to build a comprehensive guide:
The following table summarizes the key experimental findings for the optimized SNIPER(ABL) compound, SNIPER(ABL)-39, which shares a similar design and target with the mentioned "-058" variant [1].
| Compound | Target Protein | Key Components | Degradation Efficiency & Experimental Findings | Cell-Based Activity |
|---|
| SNIPER(ABL)-39 [1] | BCR-ABL (Oncogenic fusion protein in CML) | Target Ligand: Dasatinib (ABL inhibitor) E3 Ligase Ligand: LCL161 derivative (IAP antagonist) Linker: Polyethylene glycol (PEG) x 3 | Induces potent degradation of BCR-ABL protein. Mechanistic studies indicated roles for both cIAP1 and XIAP E3 ligases in the degradation process [1]. | Suppressed growth of BCR-ABL-positive chronic myeloid leukemia (CML) cells; inhibited phosphorylation of downstream signaling proteins STAT5 and CrkL [1]. |
The key experiments that validate the efficacy of SNIPER(ABL) compounds like SNIPER(ABL)-39 typically involve the following methodologies [1]:
The diagram below illustrates how SNIPER molecules work to bring about the degradation of a target protein like BCR-ABL.
SNIPERs belong to the broader category of Targeted Protein Degradation (TPD). The table below compares the SNIPER platform with the well-known PROTAC platform [2] [3] [4].
| Feature | SNIPERs | PROTACs |
|---|---|---|
| Full Name | Specific and Nongenetic IAP-dependent Protein Erasers [1] [3] | Proteolysis-Targeting Chimeras [2] [4] |
| Mechanism | Recruits Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1 and XIAP, to ubiquitinate and degrade the target protein [1] [3]. | Recruits a variety of E3 ligases (e.g., VHL, CRBN, MDM2) to ubiquitinate the target [2]. |
| Key Characteristics | Early ligands (e.g., based on bestatin) could induce auto-degradation of cIAP1 alongside the target [2] [3]. Newer ligands like LCL161 help mitigate this effect [1]. | A wider and more established repertoire of E3 ligase ligands is available [2]. The first small-molecule-based PROTACs have entered clinical trials [2] [4]. |
| Common E3 Ligases | cIAP1, XIAP [1] [3] | VHL, CRBN, MDM2 [2] |
| Validation Method | Typical Application & Measured Endpoint | Key Experimental Readouts |
|---|---|---|
| Cellular Viability Assays [1] | Assess compound's ability to kill cancer cells. Measures cell death or metabolic activity. | Dose-response curves (IC50 values), comparison of efficacy across different cancer cell lines. |
| Western Blotting [1] | Confirm on-target protein degradation or modulation of downstream signaling pathways. | Reduction in target protein levels; changes in phosphorylation states of pathway components. |
| Immunofluorescence & Microscopy [1] | Visualize morphological changes and sub-cellular events (e.g., vacuolization). | Quantification of cytoplasmic vacuolization, organelle swelling, or protein aggregation. |
| Flow Cytometry | Quantify apoptosis, cell cycle arrest, or surface marker expression. | Percentage of cells in apoptosis (Annexin V+), distribution of cells in cell cycle phases (G1, S, G2/M). |
| Genetic Knockdown/CRISPR | Validate target specificity by mimicking compound's effect genetically. | Correlation between genetic target depletion and compound-induced phenotype (e.g., cell death). |
| Proteomic Analysis | Unbiased assessment of protein-level changes and potential off-target effects. | Identification of significantly up/down-regulated proteins and pathways in treated vs. control cells. |
The following protocols are generalized from standard molecular and cellular biology techniques, which can be tailored to investigate "Sniper(abl)-058".
1. Cell Viability and Proliferation Assay (e.g., WST-8)
2. Western Blotting for Target Engagement
3. Immunostaining for Morphological Analysis
The diagram below outlines a logical workflow for the orthogonal validation of a novel compound, integrating the methods described above.
Given the lack of specific data for "this compound", I suggest the following steps to advance your project:
While data on "Sniper(abl)-058" is unavailable, the search results offer a solid foundation for understanding how such a comparison would be structured. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome [1] [2].
The diagram below illustrates this core mechanism, which is shared by both VHL-based degraders and the postulated mechanism of "this compound".
Based on the general principles of PROTAC development [1] [3], a comparison between two degraders would typically focus on the parameters outlined in the table below. You can use this as a framework for evaluating data once you find it.
| Comparison Parameter | Typical Experimental Data & Methods |
|---|
| Degradation Efficiency | DC₅₀ (half-maximal degradation concentration): Measured by treating cells and quantifying target protein levels via Western blot or cellular thermal shift assay (CETSA). Dmax (maximum degradation achieved): The highest percentage of protein degradation observed [3]. | | Selectivity | Global Proteomics: Using mass spectrometry (e.g., TMT or SILAC) to confirm on-target degradation and identify potential off-targets across thousands of proteins [3]. | | Cellular Activity | Proliferation/Viability Assays: IC₅₀ values in relevant cell lines (e.g., CML lines for ABL1 degraders). Metrics like apoptosis (caspase activation) and cell cycle arrest are also common [4]. | | Ternary Complex | Co-operativity (α): Measured via ITC (Isothermal Titration Calorimetry) or TR-FRET (Time-Resolved Fluorescence Energy Transfer) to quantify the stability of the POI-PROTAC-E3 complex [4] [3]. | | Mechanism & Resistance | CRISPR Screens: Used to identify essential components of the degradation mechanism (e.g., specific E3 ligase, proteasome subunits) and model resistance [4]. |
The search results highlight several key methodologies used to generate data for PROTAC comparisons [5] [4] [3]:
SNIPER(ABL)-058 is a heterobifunctional degrader composed of the ABL inhibitor Imatinib linked to a derivative of the IAP ligand LCL-161 [1] [2]. Its primary purpose is to reduce levels of the BCR-ABL fusion protein, a key driver in certain leukemias.
The table below summarizes the available quantitative data for this compound and other selected SNIPER(ABL) compounds for comparison [1] [2].
| Compound Name | Target Protein | POI Ligand (Warhead) | E3 Ligase Ligand | DC50 (Degradation) |
|---|---|---|---|---|
| SNIPER(ABL)-039 | BCR-ABL | Dasatinib | LCL-161 derivative | 10 nM |
| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | 0.3 µM |
| SNIPER(ABL)-033 | BCR-ABL | HG-7-85-01 | LCL-161 derivative | 0.3 µM |
| SNIPER(ABL)-015 | BCR-ABL | GNF5 | MV-1 | 5 µM |
| SNIPER(ABL)-024 | BCR-ABL | GNF5 | LCL-161 derivative | 5 µM |
| This compound | BCR-ABL | Imatinib | LCL-161 derivative | 10 µM |
| SNIPER(ABL)-049 | BCR-ABL | Imatinib | Bestatin | 100 µM |
> Note on Data Interpretation: The DC50 represents the half-maximal degradation concentration. A lower DC50 indicates greater potency. The data shows that the choice of both the POI ligand and the E3 ligase ligand significantly impacts degradation efficiency.
SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, as their E3 ubiquitin ligase [3] [4]. The following diagram illustrates their mechanism of action.
This event-driven mechanism allows a single SNIPER molecule to facilitate the degradation of multiple target protein copies [3].
While the searched literature confirms the degradation output (DC50), it does not detail the specific biochemical or cellular assays used for validation. Based on standard practices in the field, the following methodologies are typically employed to confirm target engagement and degradation.
For your comparison guide, these key points may be valuable for your audience of researchers and drug development professionals: